2-chloro-N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzamide
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Description
2-chloro-N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C16H14ClN3O2S and its molecular weight is 347.82. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
The compound 2-chloro-N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzamide represents a class of chemicals that are integral to the development of new heterocyclic compounds. Research studies have explored the synthesis of related thiophene derivatives and their chemical reactivity. For instance, the creation of thiophenylhydrazonoacetates involves the coupling of specific diazo compounds with ethyl cyanoacetate or ethyl acetoacetate, leading to a variety of pyrazole, isoxazole, and other derivatives, showcasing the versatility of thiophene-based compounds in heterocyclic synthesis (Mohareb et al., 2004). Similar methodologies have been applied to synthesize novel 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones derivatives, emphasizing the compound's potential in antimicrobial applications (Naganagowda & Petsom, 2011).
Antimicrobial and Antidepressant Activities
The chemical frameworks similar to this compound have been evaluated for their biological activities. Specifically, compounds within this chemical family have shown promising antimicrobial properties. For example, synthesis of substituted 3-phenyl-6h-pyrazolo[4,3-d]isoxazoles from 4-benzoyl-5-hydroxypyrazoles indicates the potential of these compounds in creating new antimicrobial agents (Holzer & Hahn, 2003). Moreover, the synthesis and evaluation of 5-substituted phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides have revealed their antidepressant activity, underscoring the compound's importance in pharmaceutical applications (Mathew, Suresh, & Anbazhagan, 2014).
Material Science Applications
In addition to pharmaceutical applications, derivatives of this compound show potential in material science. Compounds with similar chemical structures have been used to develop new polymers with specific properties, such as increased solubility and thermal stability, which are crucial for advanced material applications (Mikroyannidis, 1997).
Crystal Structure Analysis
The study of crystal structures of similar compounds, such as antipyrine derivatives, provides insights into their intermolecular interactions, which are vital for understanding the compound's behavior in various applications. The detailed analysis, including Hirshfeld surface analysis and DFT calculations, helps in comprehending the stability and reactivity of these compounds (Saeed et al., 2020).
Properties
IUPAC Name |
2-chloro-N-[2-(2-hydroxyethyl)-5-thiophen-2-ylpyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c17-12-5-2-1-4-11(12)16(22)18-15-10-13(14-6-3-9-23-14)19-20(15)7-8-21/h1-6,9-10,21H,7-8H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBRBFGKQROKNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=NN2CCO)C3=CC=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.